molecular formula C16H21NOS B5779340 N-2-adamantyl-2-(2-thienyl)acetamide

N-2-adamantyl-2-(2-thienyl)acetamide

Cat. No. B5779340
M. Wt: 275.4 g/mol
InChI Key: VWZVJQBPDWZJPV-UHFFFAOYSA-N
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Description

N-2-adamantyl-2-(2-thienyl)acetamide, also known as ATA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATA is a derivative of amantadine, a medication used to treat Parkinson's disease and influenza. However, ATA has shown to have a broader range of therapeutic applications, including antiviral, anticancer, and neuroprotective effects. In

Mechanism of Action

N-2-adamantyl-2-(2-thienyl)acetamide's mechanism of action is not fully understood, but it is believed to inhibit viral replication by interfering with the maturation of the viral envelope. N-2-adamantyl-2-(2-thienyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-2-adamantyl-2-(2-thienyl)acetamide's neuroprotective effects are thought to be due to its ability to increase the expression of neurotrophic factors and reduce oxidative stress.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(2-thienyl)acetamide has been shown to have low toxicity and good bioavailability. It is metabolized in the liver and excreted in the urine. N-2-adamantyl-2-(2-thienyl)acetamide has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It has also been shown to increase the expression of antioxidant enzymes, reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-2-adamantyl-2-(2-thienyl)acetamide's low toxicity and good bioavailability make it an ideal candidate for preclinical studies. However, N-2-adamantyl-2-(2-thienyl)acetamide's mechanism of action is not fully understood, which makes it challenging to design experiments to test its efficacy. Additionally, N-2-adamantyl-2-(2-thienyl)acetamide's broad range of therapeutic applications makes it difficult to focus on a specific area of research.

Future Directions

There are several future directions for research on N-2-adamantyl-2-(2-thienyl)acetamide. One area of interest is its potential use in treating viral infections, particularly influenza A virus. Another area of research is its neuroprotective effects and its potential use in treating neurodegenerative diseases. Additionally, N-2-adamantyl-2-(2-thienyl)acetamide's anticancer effects warrant further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of N-2-adamantyl-2-(2-thienyl)acetamide analogs with improved efficacy and specificity could lead to the discovery of new therapeutic agents.

Synthesis Methods

N-2-adamantyl-2-(2-thienyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-bromo-2-thiophenecarboxylic acid with 2-adamantylamine. The resulting intermediate is then reacted with acetic anhydride to yield N-2-adamantyl-2-(2-thienyl)acetamide. The synthesis method has been optimized to increase the yield and purity of N-2-adamantyl-2-(2-thienyl)acetamide.

Scientific Research Applications

N-2-adamantyl-2-(2-thienyl)acetamide has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of influenza A virus, respiratory syncytial virus, and herpes simplex virus. N-2-adamantyl-2-(2-thienyl)acetamide has also been found to have anticancer effects, with studies showing its ability to induce apoptosis in cancer cells. Additionally, N-2-adamantyl-2-(2-thienyl)acetamide has neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

N-(2-adamantyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-15(9-14-2-1-3-19-14)17-16-12-5-10-4-11(7-12)8-13(16)6-10/h1-3,10-13,16H,4-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZVJQBPDWZJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7011916

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